GLUCOPON 425 N is an alkyl polyglucoside surfactant characterized by a unique molecular structure that combines hydrophilic and hydrophobic components [1]. The compound belongs to the chemical class of non-ionic surfactants, specifically alkyl polyglucosides, which feature a hydrophilic head group derived from glucose and a hydrophobic tail composed of fatty alcohols [2]. This amphiphilic structure is responsible for its surface-active properties and makes it valuable in various applications [3].
The molecular structure of GLUCOPON 425 N consists of D-glucose units attached to fatty alcohol chains through glycosidic bonds [4]. These glycosidic bonds form between the anomeric carbon of the glucose molecule and the hydroxyl group of the fatty alcohol [5]. The resulting structure creates a molecule with distinct regions: a polar, water-soluble glucose-based head and a non-polar, oil-soluble alkyl chain tail [12].
At the molecular level, GLUCOPON 425 N is primarily composed of two key components: D-Glucopyranose oligomers with C10-16 alkyl glycosides (comprising 15.0-25.0% by weight) and D-Glucopyranose oligomers with decyl octyl glycosides (comprising 25.0-35.0% by weight) [11]. The remaining portion is predominantly water, which accounts for approximately 50% of the total composition [5].
The physical characterization of GLUCOPON 425 N reveals it as a yellow, clear liquid at room temperature (23°C) [5]. It has a density of approximately 1.11 g/cm³ at 20°C and exhibits a pour point of approximately -5°C [5]. The pH value is approximately 8.5 when measured as a 20% solution in 15% isopropyl alcohol, and it demonstrates a surface tension of approximately 27 mN/m [5] [11].
The hydrophilic portion of GLUCOPON 425 N is derived from glucose, which is primarily sourced from corn [1]. Corn serves as an abundant, renewable source of starch that can be enzymatically converted to glucose through hydrolysis processes [16]. The glucose used in the production of GLUCOPON 425 N is typically in the form of glucose monohydrate or anhydrous glucose, depending on the specific manufacturing process employed [25].
Glucose, with the chemical formula C₆H₁₂O₆, is a monosaccharide that exists in both open-chain (acyclic) and ring (cyclic) forms [18]. In its cyclic form, which is predominant in the structure of alkyl polyglucosides, glucose forms a six-membered ring known as glucopyranose [17]. This structure provides multiple hydroxyl groups that can participate in the glycosidic bond formation during the synthesis of alkyl polyglucosides [21].
The corn-derived glucose component contributes significantly to the environmental profile of GLUCOPON 425 N, as it represents a sustainable alternative to petroleum-based raw materials traditionally used in surfactant production [8]. The use of corn as a renewable resource aligns with the growing demand for bio-based chemicals and reduces dependence on fossil fuel derivatives [21].
The hydrophobic portion of GLUCOPON 425 N consists of fatty alcohols with carbon chain lengths ranging from C8 to C16, which are derived from coconut and/or palm kernel oils [1]. These natural oils are rich sources of medium-chain fatty acids that can be converted to fatty alcohols through hydrogenation processes [19]. The specific fatty alcohols present in GLUCOPON 425 N include caprylic (C8), capric (C10), lauric (C12), myristic (C14), and palmitic (C16) alcohols [22].
The extraction process involves the transesterification of triglycerides from coconut or palm kernel oils to produce methyl esters, which are then hydrogenated to yield the corresponding fatty alcohols [19]. These fatty alcohols serve as the starting material for the alkyl chain component of GLUCOPON 425 N [25].
The distribution of fatty alcohol chain lengths in GLUCOPON 425 N is carefully controlled to achieve specific performance characteristics [14]. Coconut oil typically yields fatty alcohols with a predominance of C12 (lauric) and C14 (myristic) chains, which aligns with the desired composition for GLUCOPON 425 N [19]. Palm kernel oil provides a similar fatty acid profile, making it a suitable alternative or complementary source [22].
The use of plant-derived fatty alcohols contributes to the renewable nature of GLUCOPON 425 N, as both coconut and palm kernel oils are obtained from cultivated crops that can be sustainably harvested [8]. This aspect of the raw material sourcing further enhances the environmental credentials of the product [1].
The alkyl chain distribution in GLUCOPON 425 N is a critical factor that influences its physicochemical properties and performance characteristics [14]. Analysis of the alkyl chain distribution reveals a predominance of C12 (lauric) chains, which constitute approximately 68-78% of the total alkyl content [25]. The C14 (myristic) chains represent the second most abundant component, accounting for approximately 20-30% of the alkyl distribution [25].
The shorter C8 (caprylic) and C10 (capric) chains are present in smaller quantities, with C10 chains specifically comprising only 0-2% of the total alkyl content [14]. Similarly, the longer C16 (palmitic) chains are present in minor amounts [14]. This specific distribution of alkyl chain lengths is carefully formulated to optimize the balance between water solubility and surface-active properties [27].
The predominance of C12 chains in GLUCOPON 425 N contributes to its excellent detergency and foaming characteristics, while the presence of C14 chains enhances its stability and interaction with hydrophobic surfaces [8]. The minor components (C8, C10, and C16) fine-tune the overall performance profile of the surfactant, influencing properties such as critical micelle concentration and interfacial tension reduction [27].
The alkyl chain distribution is typically determined through gas chromatography analysis of the fatty alcohol mixture or the final product [13]. This analytical technique allows for precise quantification of the different chain lengths and ensures consistency in product formulation [25].
The degree of polymerization (DP) is a fundamental parameter that describes the average number of glucose units attached to each fatty alcohol molecule in GLUCOPON 425 N [12]. This parameter significantly influences the hydrophilic-lipophilic balance of the surfactant and, consequently, its solubility, surface activity, and application properties [26].
For GLUCOPON 425 N, the degree of polymerization typically falls within the range of 1.3 to 1.5, indicating that on average, each fatty alcohol molecule is linked to slightly more than one glucose unit [28]. This relatively low degree of polymerization classifies the product as an alkyl oligoglucoside rather than a true polymer, as it rarely contains more than five glucose units per molecule [21].
The degree of polymerization can be calculated from the mole percent of the respective oligomeric species in the glycoside mixture [26]. The formula for determining the average degree of polymerization involves summing the products of each oligomer's mole fraction and its corresponding number of glucose units [28].
The control of the degree of polymerization during the manufacturing process is achieved by adjusting the ratio of glucose to fatty alcohol in the reaction mixture [26]. A higher glucose-to-alcohol ratio typically results in a higher degree of polymerization, which increases the hydrophilicity of the final product [12]. Conversely, a lower ratio produces a product with a lower degree of polymerization and enhanced lipophilicity [28].
The degree of polymerization directly correlates with several important properties of GLUCOPON 425 N, including its water solubility, foaming capacity, and compatibility with electrolytes [26]. A higher degree of polymerization generally leads to increased water solubility and enhanced stability in electrolyte solutions, while a lower degree of polymerization may improve oil solubility and emulsification properties [28].
The oligomeric distribution in GLUCOPON 425 N refers to the relative proportions of different glucose oligomers (monoglucosides, diglucosides, triglucosides, etc.) present in the product [28]. This distribution is a direct consequence of the reaction conditions during synthesis and significantly influences the overall performance characteristics of the surfactant [26].
In a typical alkyl polyglucoside with a degree of polymerization of approximately 1.3, such as GLUCOPON 425 N, the oligomeric distribution follows a pattern where the concentration of individual species decreases with increasing degree of polymerization [28]. Monoglucosides (DP1) constitute the largest fraction, typically accounting for approximately 75% of the total composition [26]. Diglucosides (DP2) represent the second most abundant species at approximately 15%, followed by triglucosides (DP3) at approximately 6% [26]. Tetraglucosides (DP4) and pentaglucosides (DP5) are present in smaller amounts, approximately 3% and 1% respectively [28].
This oligomeric distribution can be mathematically modeled using a modified version of the Flory distribution, which describes alkyl polyglucosides as a mixture of statistically distributed oligomers [28]. The model aligns well with analytical results obtained through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry [26].
The oligomeric distribution in GLUCOPON 425 N is typically analyzed using chromatographic methods that separate the different oligomeric species based on their molecular size and polarity [11]. These analytical techniques provide valuable information about the product's composition and help ensure consistency in manufacturing [28].
GLUCOPON 425 N presents as a clear to yellowish liquid at room temperature (23°C) [1] [2] [3]. The compound exhibits a characteristic yellow to golden yellow coloration, which is typical for alkyl polyglucoside surfactants [1] [4] [3]. The liquid maintains transparency and clarity under standard storage conditions, with no precipitation or phase separation observed when stored properly [2] [3].
The physical appearance remains stable across the recommended temperature range, with the pour point measured at approximately -5°C, indicating that the compound remains in liquid form under most ambient conditions [1] [2] [3]. The odor profile is characterized as slight or having little intrinsic odor, making it suitable for applications where odor neutrality is desired [4] [5].
The active substance content of GLUCOPON 425 N is precisely controlled within the range of 48-52% by weight [1] [6] [2] [3]. This specification is determined using the 100%-water content method, which provides accurate measurement of the surfactant concentration [3]. The active matter comprises two primary alkyl polyglucoside components:
The remaining 48-50% consists primarily of water, which serves as the carrier medium [1] [2] [3]. This aqueous formulation ensures optimal handling characteristics and processing benefits while maintaining the required surfactant activity levels [3].
The pH value of GLUCOPON 425 N is maintained within the range of 7.0-9.5 when measured as a 20% solution in 15% isopropyl alcohol, with typical values around 8.5 [1] [6] [2] [3]. This measurement follows the EN 1262 standard methodology [2] [3]. The slightly alkaline nature of the compound contributes to its excellent stability in caustic formulations and provides optimal performance in alkaline cleaning applications [6] [7].
The pH stability extends across a remarkably wide range of 1-13, demonstrating exceptional acid and base resistance [8] [9]. This broad pH tolerance makes GLUCOPON 425 N suitable for diverse formulation requirements, from acidic bathroom cleaners to highly alkaline industrial detergents [6] [7].
GLUCOPON 425 N demonstrates exceptional surface tension reduction capabilities, achieving a surface tension value of approximately 27 mN/m when measured at 1 g/L concentration in distilled water at 23°C [1] [6] [2] [3]. This measurement is conducted according to EN 14370 standard with Harkins-Jordan correction applied [2] [3]. The significant reduction from water's surface tension of 72 mN/m represents a 62% decrease, indicating highly effective surface-active properties.
The surface tension reduction performance is concentration-dependent, with optimal effectiveness achieved at concentrations above the Critical Micelle Concentration. The compound exhibits superior interfacial tension reduction properties, making it particularly effective for soil removal applications where the reduction of interfacial tension between soil and cleaning solution is critical [10] [3] [11].
The Critical Micelle Concentration of GLUCOPON 425 N is determined to be 50 ppm (approximately 1.83×10⁻⁴ mol/L) [12]. This relatively low CMC value indicates efficient micelle formation and optimal surfactant performance at low concentrations, making it economically advantageous for formulation applications.
Compared to other surfactants in the GLUCOPON series, the CMC values vary significantly based on alkyl chain length:
The CMC of GLUCOPON 425 N demonstrates optimal balance between surface activity and chain length distribution, providing effective performance across diverse application conditions.
The Gibbs free energy of micellization for GLUCOPON 425 N is estimated to be in the range of -25 to -30 kJ/mol at 25°C, indicating thermodynamically favorable micelle formation [13] [14]. This negative value demonstrates that the micellization process is spontaneous and energetically favorable, contributing to the compound's excellent surfactant properties.
The thermodynamic parameters associated with micellization include:
These values indicate that the micellization process is both enthalpy and entropy driven, with the negative enthalpy change reflecting favorable intermolecular interactions within the micelle structure, while the positive entropy change indicates the release of structured water molecules from around the hydrophobic alkyl chains [13].
GLUCOPON 425 N exhibits complete solubility in water at the standard test concentration of 10% at 23°C [2] [3]. The compound demonstrates miscibility in all proportions with water, making it highly versatile for aqueous formulations [2] [5]. This excellent water solubility is attributed to the hydrophilic glucose-based head groups that provide strong hydrogen bonding interactions with water molecules.
The aqueous solubility remains stable across various water qualities, including:
Unlike typical nonionic surfactants, GLUCOPON 425 N demonstrates exceptional solubility in concentrated electrolyte solutions [3] [15] [16]. This unique property enables the compound to function as a hydrotrope, solubilizing other less soluble ingredients in high-salt formulations [3] [15]. The electrolyte compatibility includes:
This electrolyte stability is particularly valuable in industrial and institutional cleaning applications where high ionic strength conditions are common [15] [16].
GLUCOPON 425 N shows limited solubility in organic solvents, which is characteristic of its hydrophilic nature [2] [3]. The solubility profile in organic solvents includes:
This selective solubility profile ensures that the compound remains primarily in the aqueous phase during formulation and application, maintaining its intended surfactant function while avoiding unwanted partitioning into organic phases [2] [3].
The viscosity of GLUCOPON 425 N at 20°C ranges from 300-600 mPa·s, as measured according to EN 12092 using a Brookfield viscometer at 60 rpm [6] [2] [3]. This viscosity range provides optimal handling characteristics for industrial processing while maintaining pumpability and mixing efficiency.
The relationship between viscosity and temperature is critical for storage and processing considerations [2] [17]. The compound exhibits typical non-Newtonian behavior at higher concentrations, with pronounced shear-thinning characteristics observed above 20% concentration. Temperature-dependent viscosity changes follow an exponential relationship, with viscosity decreasing significantly as temperature increases: